molecular formula C10H18O3S B13326321 Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate

Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate

Cat. No.: B13326321
M. Wt: 218.32 g/mol
InChI Key: SIGFPXONKCWCTP-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate is a sulfur-containing heterocyclic compound featuring a thiane (saturated six-membered ring with one sulfur atom) core. The molecule is substituted at the 4-position with a methyl carboxylate ester and a 2-hydroxypropan-2-yl group (a geminal diol derivative). The compound’s structural rigidity, influenced by the thiane ring, and its substituents make it a subject of interest in crystallography, supramolecular chemistry, and synthetic applications.

Properties

Molecular Formula

C10H18O3S

Molecular Weight

218.32 g/mol

IUPAC Name

methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate

InChI

InChI=1S/C10H18O3S/c1-9(2,12)10(8(11)13-3)4-6-14-7-5-10/h12H,4-7H2,1-3H3

InChI Key

SIGFPXONKCWCTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCSCC1)C(=O)OC)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide) .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Structural Features

The thiane ring system distinguishes this compound from analogous oxane (oxygen-containing) or piperidine (nitrogen-containing) derivatives. Key comparisons include:

Compound Ring System Substituents Bond Length (C-S, Å) Dihedral Angle (°) Refinement Program
Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate Thiane Ester, geminal diol ~1.81 (estimated) ~60 (ring puckering) SHELXL
Ethyl 4-hydroxythiane-4-carboxylate Thiane Ester, hydroxyl ~1.82 ~58 SHELXL
Methyl 4-(2-amino-propan-2-yl)oxane-4-carboxylate Oxane Ester, geminal amine 1.44 (C-O) ~50 OLEX2
  • The geminal diol group facilitates intramolecular hydrogen bonding, influencing molecular conformation and packing .

Hydrogen-Bonding Patterns and Supramolecular Assembly

The hydroxyl and ester groups enable diverse hydrogen-bonding motifs. Graph set analysis (as per Etter’s formalism ) reveals:

Compound Hydrogen-Bond Donor/Acceptor Graph Set Notation Aggregation Pattern
This compound O-H⋯O (ester) $ R_2^2(8) $ Chains linked via hydroxyl-ester interactions
Methyl 4-(2-hydroxycyclohexyl)thiane-4-carboxylate O-H⋯S (thiane) $ C(6) $ Helical assemblies
Methyl 4-carboxythiane-4-carboxylate O-H⋯O (carboxylic acid dimer) $ R_2^2(8) $ Dimeric pairs
  • Key Findings: The geminal diol group in the target compound promotes extended $ R_2^2(8) $ motifs, contrasting with sulfur-mediated $ C(6) $ patterns in cyclohexyl derivatives. Compared to carboxylic acid analogs, ester groups reduce hydrogen-bond strength but enhance solubility in non-polar solvents .

Thermodynamic and Reactivity Profiles

Compound Melting Point (°C) Solubility (H₂O, mg/mL) Hydrolysis Rate (ester, rel.%)
This compound 112–114 8.2 100 (baseline)
Methyl 4-methoxy-thiane-4-carboxylate 95–97 2.1 62
Ethyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate 98–100 5.7 85
  • Key Findings :
    • The hydroxyl group enhances water solubility compared to methoxy-substituted analogs.
    • Bulkier ester groups (e.g., ethyl vs. methyl) slow hydrolysis due to steric hindrance.

Biological Activity

Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiane ring, which is a five-membered sulfur-containing heterocycle. The presence of the hydroxyl group and the carboxylate moiety suggests potential for diverse interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiane compounds possess antimicrobial properties. For example, thiazolidine derivatives have shown inhibitory effects against influenza A neuraminidase, suggesting that similar thiane derivatives could also exhibit antimicrobial activity. The structure-activity relationship (SAR) of these compounds is crucial for understanding their efficacy against microbial pathogens .

Anticancer Potential

Emerging studies suggest that compounds with similar structural motifs may target specific pathways involved in cancer progression. For instance, compounds that inhibit USP7 (a deubiquitinating enzyme) have been shown to exhibit anticancer properties by stabilizing tumor suppressor proteins like p53 . Given the structural similarities, this compound may also engage in similar mechanisms.

Neuroprotective Effects

The role of thiane derivatives in neuroprotection has been explored in various contexts. Compounds that modulate cellular stress responses and apoptosis pathways are particularly relevant in neurodegenerative diseases. The potential neuroprotective effects of this compound warrant further investigation .

Research Findings and Case Studies

  • Inhibition of Neuraminidase : A study on thiazolidine derivatives demonstrated moderate inhibitory activity against neuraminidase, suggesting that this compound could be evaluated for similar effects .
  • USP7 Inhibition : The compound's potential to inhibit USP7 may position it as a candidate for cancer treatment. Inhibitors of this enzyme have shown promise in preclinical models for various cancers .
  • Neuroprotective Studies : Preliminary studies indicate that thiane derivatives could protect neuronal cells from oxidative stress, highlighting the need for further research into their mechanisms and therapeutic applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
Thiazolidine derivativeNeuraminidase inhibitor0.14 μM
USP7 inhibitorAnticancerNot specified
Thiane derivative (hypothetical)NeuroprotectiveNot specified

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